molecular formula C8H12N2O3 B7841609 ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate

ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B7841609
M. Wt: 184.19 g/mol
InChI Key: UEQIZZRWYYDBCX-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include:

    Reagents: Ethyl acetoacetate, hydrazine hydrate, and ethanol.

    Conditions: The reaction is usually carried out under reflux conditions with ethanol as the solvent. The mixture is heated to facilitate the cyclization process, and the product is then isolated and purified.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under mild conditions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ethyl 4-ethyl-5-oxo-1H-pyrazole-3-carboxylate.

    Reduction: Formation of ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in binding to these targets, influencing biological pathways and exerting therapeutic effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate
  • Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate
  • Ethyl 1H-pyrazole-4-carboxylate

Uniqueness:

  • The presence of both ethyl and hydroxyl groups at specific positions on the pyrazole ring makes this compound unique. This structural arrangement can influence its reactivity and binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 4-ethyl-5-oxo-1,2-dihydropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-3-5-6(8(12)13-4-2)9-10-7(5)11/h3-4H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQIZZRWYYDBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NNC1=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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